N5-[4-Benzylphenyl]-L-glutamamide
Description
N5-[4-Benzylphenyl]-L-glutamamide is a synthetic glutamamide derivative characterized by a central L-glutamamide backbone substituted at the N5 position with a 4-benzylphenyl group. Glutamamide derivatives are frequently explored in medicinal chemistry due to their amide functionality, which enhances solubility and bioavailability compared to heterocyclic scaffolds .
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2S)-2-amino-N'-(4-benzylphenyl)pentanediamide |
InChI |
InChI=1S/C18H21N3O2/c19-16(18(20)23)10-11-17(22)21-15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-9,16H,10-12,19H2,(H2,20,23)(H,21,22)/t16-/m0/s1 |
InChI Key |
RYHUMGNBCPJDFD-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CC[C@@H](C(=O)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCC(C(=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds:
N1,N5-bis{[4-(5-Oxo-4,5-dihydro)-1,2,4-oxadiazol-3-yl]phenyl}glutaramide (Compound 7)
- Core Structure : Glutaramide (similar to L-glutamamide but with a five-carbon backbone).
- Substituents : Two 4-(5-oxo-1,2,4-oxadiazol-3-yl)phenyl groups at N1 and N5.
- Key Differences : The oxadiazole rings introduce hydrogen-bonding capabilities and metabolic stability, contrasting with the benzylphenyl group in the target compound.
1-(4-Benzylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone Core Structure: Propanone linked to an oxadiazole ring. Substituents: 4-Benzylphenyl group at position 1. Key Differences: The oxadiazole-propanone core may enhance anti-inflammatory activity but reduce solubility compared to glutamamide derivatives.
N5-(Substituted benzylidene)-pyrimidine-4,5-diamines
- Core Structure : Pyrimidine ring.
- Substituents : Benzylidene groups at N5.
- Key Differences : The pyrimidine core offers π-π stacking interactions for DNA/RNA targeting, unlike the flexible glutamamide backbone.
Structural Comparison Table:
Activity Comparison Table:
Physicochemical Properties
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